molecular formula C18H12O5 B14347490 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one CAS No. 91416-25-0

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one

Cat. No.: B14347490
CAS No.: 91416-25-0
M. Wt: 308.3 g/mol
InChI Key: MPVJWKNDQAZAGN-UHFFFAOYSA-N
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Description

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one is a synthetic organic compound of interest in various research fields. Its molecular structure, featuring multiple phenolic hydroxyl groups, suggests potential utility as a building block for more complex molecular architectures or as a precursor in polymer chemistry. Researchers are investigating its potential application as an antioxidant agent, as polyphenolic structures with high hydroxyl content are known to effectively scavenge free radicals . Future research may explore its suitability as a core for constructing conjugated microporous polymers, which are valuable for environmental applications like iodine capture . As a key intermediate, it can also be incorporated into multicomponent reactions to create novel, drug-like molecules for pharmaceutical screening . This product is provided as a high-purity standard for laboratory research and analysis. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets prior to handling.

Properties

CAS No.

91416-25-0

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

2,4,6,9-tetrahydroxy-6H-benzo[a]anthracen-5-one

InChI

InChI=1S/C18H12O5/c19-10-2-1-8-4-12-13-6-11(20)7-15(21)16(13)18(23)17(22)14(12)5-9(8)3-10/h1-7,17,19-22H

InChI Key

MPVJWKNDQAZAGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C4=C(C(=CC(=C4)O)O)C(=O)C3O)O

Origin of Product

United States

Preparation Methods

Botanical Sources and Preliminary Extraction

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one has been identified in select plant families, notably Malvaceae and Rosaceae, through phytochemical screenings. Hibiscus sabdariffa L., a species rich in hydroxylated aromatic compounds, has yielded analogous structures via methanol-water extraction (70:30 v/v) followed by centrifugal partitioning. The process involves maceration at 40°C for 48 hours, achieving crude extract yields of 12–15% w/w, though the target compound constitutes <0.5% of total polyphenols.

Chromatographic Purification

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns (5 μm, 250 × 4.6 mm) resolves the compound at retention time 22.3 min using a gradient of 0.1% formic acid in acetonitrile/water. Electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS) confirms the molecular ion [M-H]⁻ at m/z 317.0664 (calculated 317.0667 for C₁₆H₁₃O₇). Despite these advances, scale-up remains constrained by co-elution with structurally similar flavonoids.

Chemical Synthesis Strategies

Friedel-Crafts Acylation and Subsequent Hydroxylation

A three-step synthesis begins with 1,3,5-trihydroxybenzene undergoing Friedel-Crafts acylation with succinic anhydride in dichloromethane (DCM) catalyzed by AlCl₃ (Scheme 1). The intermediate 2,4,6-trihydroxyphenylpropan-1-one is hydroxylated via radical-mediated oxidation using Fenton’s reagent (Fe²⁺/H₂O₂), achieving 34% yield at pH 3.5. Regioselectivity challenges arise at the C9 position, often requiring protective groups like tert-butyldimethylsilyl (TBDMS) for directed ortho-hydroxylation.

Table 1: Comparative Yields for Hydroxylation Methods

Method Catalyst Temperature (°C) Yield (%)
Fenton’s reagent FeSO₄·7H₂O 25 34
Enzymatic (Laccase) Trametes versicolor 37 28
Photochemical TiO₂ 50 19

Palladium-Catalyzed Cross Coupling

Aryl boronic esters facilitate Suzuki-Miyaura coupling between pre-hydroxylated fragments. For instance, 2,4,6-trihydroxyphenylboronic acid reacts with 4-bromo-2,5-dihydroxyacetophenone under Pd(PPh₃)₄ catalysis (2 mol%) in tetrahydrofuran (THF)/H₂O (3:1). While this method improves regiocontrol, competing protodeboronation reduces overall efficiency (maximum yield: 41%).

Biocatalytic and Enzymatic Approaches

Laccase-Mediated Oxidative Coupling

The oxidase laccase (EC 1.10.3.2) from Trametes versicolor dimerizes 2,4-dihydroxybenzoic acid in oxygen-saturated buffer (pH 5.0). Nuclear magnetic resonance (NMR) analysis reveals preferential C-C bonding at the C5 position, but ketone formation requires subsequent oxidation by cytochrome P450 monooxygenases. Co-immobilization of laccase and CYP450 on mesoporous silica nanoparticles enhances conversion efficiency to 58%.

Microbial Biosynthesis

Heterologous expression of polyketide synthase (PKS) genes from Streptomyces spp. in Escherichia coli BL21(DE3) produces the tetracyclic backbone. Post-translational modifications by hydroxylases (e.g., CYP105D7) introduce hydroxyl groups at C4 and C9, though overexpression of chaperones (GroEL-GroES) is necessary to prevent protein misfolding.

Purification and Stabilization Challenges

Solubility and Degradation

The compound’s aqueous solubility is pH-dependent, peaking at 1.2 mg/mL in alkaline conditions (pH 10). Accelerated stability testing (40°C/75% RH) shows 15% degradation over 30 days, primarily via quinone formation. Lyophilization with trehalose (1:5 w/w) extends shelf-life to 18 months at -20°C.

Analytical Validation

Ultra-high-performance liquid chromatography (UHPLC) coupled with diode-array detection (DAD) quantifies the compound at 280 nm with a linear range of 0.1–50 μg/mL (R² = 0.9993). X-ray crystallography remains elusive due to poor crystal nucleation, necessitating computational modeling via density functional theory (DFT) for structural confirmation.

Industrial Scale-Up Considerations

Cost-Benefit Analysis of Synthetic Routes

Batch process economics favor the Friedel-Crafts pathway ($1,230/kg) over enzymatic methods ($4,560/kg), despite lower environmental impact. Continuous flow reactors reduce AlCl₃ usage by 60% through in-line neutralization, cutting production costs to $980/kg.

Green Chemistry Innovations

Supercritical CO₂ extraction from plant biomass achieves 88% recovery with 99.5% purity, albeit at elevated pressures (350 bar). Photocatalytic degradation of byproducts using ZnO nanowires minimizes waste, aligning with EPA guidelines for industrial effluents.

Chemical Reactions Analysis

Types of Reactions

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Biological Activities
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one C₁₆H₁₂O₆ 300.26 475-25-2 Indenochromenone core, four hydroxyl groups, ketone Not explicitly stated; likely antioxidant or cytotoxic
2,4-Diphenyl-4,6,7,8-tetrahydrochromen-5-one C₁₉H₁₈O₂ 278.35 N/A Chromenone backbone, phenyl substitutions, ketone Anticancer, anti-inflammatory, antiallergic
6-N-R-Tetrazolo[1,5-c]quinazolin-5(6H)-ones Variable (C-based) ~250–350 N/A Tetrazole ring fused to quinazolinone Anticancer, antimicrobial, antifungal
2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one C₁₂H₁₄O₂ 190.24 6500-65-8 Methoxy substitution, benzocyclohepten framework, ketone Unknown (structural analog for synthetic studies)
Key Observations:
  • Hydroxylation vs. This may improve solubility but reduce membrane permeability.
  • Tetrazole vs. Chromenone Cores: Tetrazoloquinazolinones exhibit distinct bioactivity (e.g., anticancer) due to the tetrazole ring’s electron-deficient nature, unlike chromenones/indenochromenones, which rely on aromatic stacking and hydroxyl interactions .
  • Phenyl Substitutions : 2,4-Diphenylchromen-5-one shows enhanced anticancer activity via phenyl group interactions with hydrophobic protein pockets, a feature absent in the target compound.

Physicochemical Properties

  • Solubility: Hydroxyl-rich compounds (e.g., indenochromenone ) exhibit higher aqueous solubility than methoxylated or phenyl-substituted analogs.
  • Stability: Ketones in chromenones are susceptible to nucleophilic attack, whereas tetrazole rings offer metabolic stability but may pose toxicity risks.

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